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Compound of Interest

Compound Name: TAT (47-57), TAMRA-labeled

Cat. No.: B12388509 Get Quote

The HIV-1 Trans-Activator of Transcription (TAT) peptide, particularly the basic domain

corresponding to amino acids 47-57 (sequence: YGRKKRRQRRR), is one of the most

extensively studied cell-penetrating peptides (CPPs).[1][2] Its remarkable ability to traverse

cellular membranes and deliver a wide array of macromolecular cargo makes it an invaluable

tool in drug delivery and biomedical research.[3][4] This guide provides a comprehensive

overview of its delivery mechanisms, quantitative efficacy, and the experimental protocols

required for its application.

Core Concepts: Mechanism of Cellular
Translocation
The precise mechanism by which TAT (47-57) enters cells has been a subject of extensive

research, with evidence supporting multiple pathways. The uptake process is influenced by

several factors, including the nature and size of the cargo, peptide concentration, and the

specific cell type.[5] The primary mechanisms can be broadly categorized into direct

translocation and endocytosis.

Direct Translocation: Early studies suggested an energy-independent mechanism where the

highly cationic TAT peptide directly interacts with the negative charges on the cell

membrane's phospholipids and heparan sulfate proteoglycans (HSPGs).[6] This interaction

is thought to induce transient pore formation or membrane destabilization, allowing the

peptide and its cargo to pass directly into the cytoplasm.[6][7]
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Endocytosis: A substantial body of evidence now indicates that TAT-cargo complexes are

predominantly internalized via energy-dependent endocytic pathways.[2][8] Depending on

the cargo and cell type, this can occur through:

Macropinocytosis: This receptor-independent pathway involves the formation of large,

irregular vesicles (macropinosomes) and has been identified as a major entry route for

TAT-protein conjugates.[5][6]

Clathrin-Mediated Endocytosis: This pathway has been observed for the uptake of TAT

peptide conjugated to smaller molecules.[1][2]

Caveolae-Mediated Endocytosis: Some studies have also implicated lipid raft and

caveolae-dependent pathways in the internalization of TAT fusion proteins.[1]

A critical challenge for all endocytic pathways is the subsequent endosomal escape. After

internalization, the TAT-cargo complex is entrapped within endosomes. To exert its biological

effect, the cargo must be released into the cytoplasm before the endosome matures into a

lysosome, where enzymatic degradation would occur.[2][9] The cationic nature of the TAT

peptide is believed to facilitate this escape by interacting with anionic lipids in the endosomal

membrane, leading to membrane destabilization and cargo release.[10]
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Cellular uptake mechanisms of TAT (47-57)-cargo complexes.

Cargo Delivery Capabilities and Quantitative Data
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TAT (47-57) has been successfully used to deliver a diverse range of cargo molecules, from

small molecules to large nanoparticles.[5][11] The method of linking the cargo to the peptide—

either through covalent bonds or non-covalent electrostatic interactions—is a key determinant

of the delivery system's success.[5][7]

Table 1: Summary of TAT (47-57) Delivered Cargo
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Cargo Type
Linkage
Type

Example(s)
Target
System

Key Finding
Reference(s
)

Proteins/Enzy

mes

Covalent

(Fusion)

Cre

Recombinase

, β-

galactosidase

, Cas9

Various

mammalian

cells

Biologically

active protein

delivered to

cytoplasm

and nucleus.

[5][11][12]

Nucleic Acids Non-covalent

Plasmid DNA

(pDNA),

siRNA

HeLa, CHO,

endothelial

cells

Forms

complexes

that facilitate

transfection;

efficiency can

rival

commercial

reagents.

[5][8]

Nanoparticles
Covalent/Non

-covalent

Liposomes,

Iron Oxide

Particles

Cancer cell

lines (BT20,

LLC)

Surface

modification

with TAT

enhances

cellular

uptake by

over 100-fold

in some

cases.

[13][14]

Small

Molecules
Covalent

Doxorubicin,

Fluorescent

dyes

Cancer cell

lines (KB-V1)

Overcomes

drug

resistance by

increasing

intracellular

accumulation.

[15]

Peptides Covalent Various

bioactive

peptides

Neuronal

cells, HeLa

Facilitates

intracellular

targeting of

otherwise

membrane-

[3]
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impermeable

peptides.

Table 2: Quantitative Analysis of TAT-Mediated Delivery
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Cargo Cell Line
Peptide
Conc.

Uptake
Metric

Result
Reference(s
)

FITC-

Streptavidin
HeLa 5-10 µM

pmol of cargo

/ mg of total

protein

~1.5-2.0

pmol/mg

(TAT-biotin

conjugate)

vs. negligible

uptake with

co-

incubation.

[16]

TAT-

Streptavidin
HeLa 2 µM

Colocalizatio

n with

Endocytic

Marker

~10-fold

higher

colocalization

with

macropinocyt

osis marker

vs. clathrin

marker.

[1]

Plasmid DNA

(pmaxGFP)

Human

Endothelial

Cells

Charge Ratio

(TAT:DNA)

16:1

% GFP

Positive Cells

Significant

increase in

GFP

expression,

indicating

successful

transfection.

[5]

TAT-

Liposomes

Lewis Lung

Carcinoma
N/A

Cellular

Uptake

Efficient

internalization

observed

even at 4°C

and with

metabolic

inhibitors.

[14]
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TAT-SA-A488

(cargo)
HeLa 2 µM

Nuclear

Fluorescence

Intensity

Over 2-fold

increase in

nuclear

delivery when

combined

with an

endosomolyti

c agent

(PPAA).

[1]

Key Experimental Protocols
Successful application of TAT (47-57) requires robust methodologies for cargo conjugation and

uptake analysis.

This protocol describes the conjugation of a thiol-containing cargo (e.g., a protein with a free

cysteine) to a maleimide-functionalized TAT peptide.
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Start

1. Prepare Maleimide-TAT
(e.g., Maleimido-GG-TAT(47-57))

in Reaction Buffer

2. Prepare Thiol-Cargo
(e.g., Cys-Protein)

Reduce disulfide bonds if necessary

3. Mix Peptide and Cargo
Incubate at RT for 2-4 hours
(Thiol-Maleimide Reaction)

4. Quench Reaction
Add excess β-mercaptoethanol

or cysteine

5. Purify Conjugate
(e.g., HPLC, Size-Exclusion

Chromatography)

6. Characterize Product
(e.g., MALDI-TOF MS)

End Product:
Purified TAT-Cargo

Click to download full resolution via product page

Workflow for covalent conjugation of cargo to TAT peptide.

Methodology:

Peptide Preparation: Dissolve maleimide-functionalized TAT (47-57) peptide in a suitable

reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.0-7.5).

Cargo Preparation: Dissolve the thiol-containing cargo molecule in the same buffer. If the

cargo is a protein with potential disulfide bonds, pre-treat with a reducing agent like DTT and

subsequently remove it using a desalting column.

Conjugation Reaction: Mix the maleimide-TAT and the thiol-cargo at a desired molar ratio

(e.g., 10:1 peptide:protein). Allow the reaction to proceed for 2-4 hours at room temperature

with gentle mixing.
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Quenching: Stop the reaction by adding a small molecule thiol (e.g., β-mercaptoethanol or

cysteine) to quench any unreacted maleimide groups.

Purification: Remove unreacted peptide and quenching agent by purifying the conjugate.

Reverse-phase HPLC or size-exclusion chromatography are common methods.[16]

Analysis: Confirm the identity and purity of the final TAT-cargo conjugate using techniques

like MALDI-TOF mass spectrometry.[16]

This protocol provides a quantitative method to assess the internalization of a fluorescently

labeled TAT-cargo complex into a cell population.

1. Seed Cells
(e.g., HeLa cells in 12-well plates)

24h prior to experiment

2. Treat Cells
Add Fluorescent TAT-Cargo

(e.g., 5 µM in serum-free media)

3. Incubate
(e.g., 90 min at 37°C)

4. Wash and Detach
Wash with PBS, detach with Trypsin

5. Quench Surface Fluorescence
(Optional: Trypan Blue wash)

6. Analyze by Flow Cytometry
Measure mean fluorescence intensity

of cell population

Data Output:
Quantitative Uptake Profile

Click to download full resolution via product page

Workflow for quantitative cellular uptake analysis.

Methodology:
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Cell Seeding: Seed cells (e.g., HeLa or CHO) in 12-well plates at a density to achieve ~70%

confluency after 24 hours.[16]

Treatment: Prepare the fluorescently labeled TAT-cargo conjugate in serum-free cell culture

medium at the desired final concentration (e.g., 1-5 µM).[16] Remove the old medium from

the cells and add the treatment medium. Include control wells with untreated cells and cells

treated with the fluorescent cargo alone.

Incubation: Incubate the cells for a defined period (e.g., 30-90 minutes) at 37°C in a CO2

incubator.

Washing: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to

remove non-internalized conjugate.

Cell Detachment: Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete

medium and transfer the cell suspension to FACS tubes.

Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer. Gate on the live

cell population and measure the mean fluorescence intensity, which is proportional to the

amount of internalized cargo. An optional wash with a quenching agent like Trypan Blue can

be used to distinguish between membrane-bound and internalized fluorescence.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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